molecular formula C22H22ClN5O3S B3016835 (4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-57-0

(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B3016835
CAS No.: 898349-57-0
M. Wt: 471.96
InChI Key: JJBIWICUFWZLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound with the molecular formula C22H22ClN5O3S and a molecular weight of 471.96. It is a part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of this compound is part of a broader study on the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids . The synthesis process involves the use of piperazine and potassium carbonate in chloroform at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of its synthesis process. It is synthesized as part of a series of novel triazole-pyrimidine-based compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic data. The 1H-NMR, 13C-NMR, and IR data provide information about the structure and functional groups of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2010) involved the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to the specified chemical, and evaluated their antimicrobial activities. Some compounds demonstrated good to moderate activity against various microorganisms, indicating potential applications in developing new antimicrobial agents Bektaş et al., 2010.

Human Dihydroorotate Dehydrogenase Inhibitors

Gong et al. (2017) reported on the design and synthesis of triazole derivatives as inhibitors of human dihydroorotate dehydrogenase (HsDHODH), an enzyme involved in the de novo synthesis of pyrimidines. This research highlights the potential of such compounds in the development of therapeutic agents targeting diseases associated with pyrimidine biosynthesis dysregulation Gong et al., 2017.

Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines

Abdelhamid et al. (2012) explored the synthesis of compounds containing the naphthofuran moiety, emphasizing the diversity of chemical structures that can be derived from furan compounds. This work contributes to the understanding of how structural variations can influence the biological activities of these molecules Abdelhamid et al., 2012.

Anticancer and Antituberculosis Studies

Mallikarjuna et al. (2014) synthesized a series of compounds, including "[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates," and evaluated their anticancer and antituberculosis activities. The study identified compounds with significant antituberculosis and anticancer properties, highlighting the therapeutic potential of structurally similar compounds Mallikarjuna et al., 2014.

Inhibitive Effect on Corrosion of Mild Steel

Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors, including furan-2-yl methanone derivatives. This research demonstrates the potential application of such compounds in protecting metals from corrosion, which is crucial in industrial settings Singaravelu et al., 2022.

Mechanism of Action

The mechanism of action of this compound is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has promising neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

[4-[(4-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-5-7-15(23)8-6-14)26-9-11-27(12-10-26)20(29)16-4-3-13-31-16/h3-8,13,18,30H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBIWICUFWZLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.